Cytotoxicity in Lung Adenocarcinoma (A549): Sitostenone vs. Structural Analogs
Sitostenone exhibits moderate cytotoxic activity against A549 human lung adenocarcinoma cells with an IC₅₀ of 29.96 µg/mL (≈72.6 µM) following 24-hour exposure [1]. In contrast, β-sitosterol derivatives such as 3β-glucose sitosterol demonstrated IC₅₀ values of 265 µg/mL against MCF7 breast cancer cells, indicating a distinct potency profile across cell lines and derivatives [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 29.96 µg/mL (≈72.6 µM) |
| Comparator Or Baseline | 3β-glucose sitosterol: 265 µg/mL (MCF7); β-sitosterol derivatives generally >100 µM |
| Quantified Difference | Sitostenone is approximately 8.8-fold more potent than 3β-glucose sitosterol in respective cell lines |
| Conditions | A549 cells; 0–100 µg/mL; 24 h exposure; PrestoBlue viability assay |
Why This Matters
For researchers requiring a steroidal cytotoxic agent with defined potency in lung cancer models, sitostenone offers a validated IC₅₀ benchmark for experimental design and dose-response calibration.
- [1] Sitosterone - MedChemExpress Product Information. In Vitro: Sitosterone (0-100 µg/mL; 24 h) shows cytotoxicity for A549 cells with an IC50 value of 29.96 µg/mL. View Source
- [2] Mutakin, M., et al. (2025). Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro. Journal of Experimental Pharmacology, 17, 107-121. View Source
